![molecular formula C26H36O2 B14216302 2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) CAS No. 817169-75-8](/img/structure/B14216302.png)
2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) is a complex organic compound with a unique structure that includes a cyclohexyl ring and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 2,4,6-trimethylcyclohexanone with 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, preventing oxidative damage to cells and tissues. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties and used in rubber and plastic industries.
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another antioxidant with applications in biodiesel and other industrial products.
Uniqueness
2,2’-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) stands out due to its unique structure, which imparts specific chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, from scientific research to industrial production.
Properties
CAS No. |
817169-75-8 |
|---|---|
Molecular Formula |
C26H36O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2-[(2-hydroxy-3,5-dimethylphenyl)-(2,4,6-trimethylcyclohexyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C26H36O2/c1-14-8-17(4)23(18(5)9-14)24(21-12-15(2)10-19(6)25(21)27)22-13-16(3)11-20(7)26(22)28/h10-14,17-18,23-24,27-28H,8-9H2,1-7H3 |
InChI Key |
ZUIMHMUQLUFPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)C)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
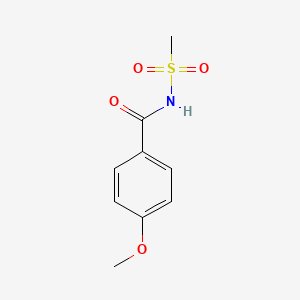

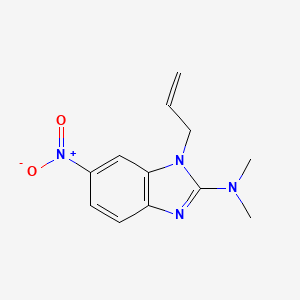

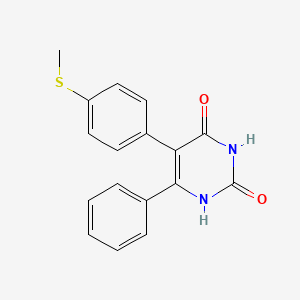
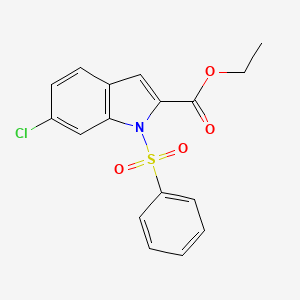
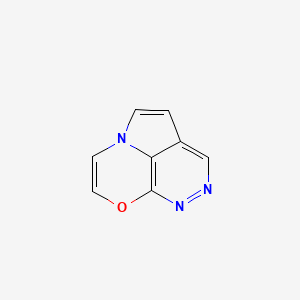
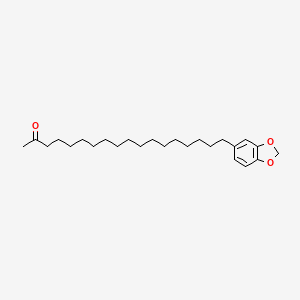
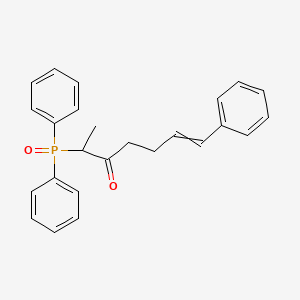
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)

